(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, combining various reagents under controlled conditions to achieve the desired molecular structure. For example, the synthesis of similar methanone derivatives can be achieved from a mixture of specific diones, aldehydes, N-methylthiourea, and a catalytic amount of hydrochloric acid in ethanol, heated under reflux conditions. This method highlights the complexity and precision required in organic synthesis to produce specific compounds with high purity and yield (Chaudhari, 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to "(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone" has been characterized through various spectroscopic techniques and crystallography. These studies reveal intricate details about the compound's geometry, bond lengths, angles, and overall molecular conformation, which are crucial for understanding its reactivity and properties. For instance, X-ray diffraction (XRD) studies have been utilized to determine the crystal structure, showcasing the compound's crystallization in specific space groups with defined cell parameters (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of "(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone" derivatives includes interactions with various nucleophiles under both acidic and basic conditions. These reactions are pivotal for functionalizing the compound and altering its chemical properties for specific applications. Studies demonstrate the compound's capability to undergo Michael-type nucleophilic addition, leading to significant modifications in its molecular structure (Pouzet et al., 1998).
Scientific Research Applications
Synthesis and Biological Evaluation
(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone has been utilized in the synthesis of various derivatives with potential biological activities. For instance, the compound played a role in the synthesis and biological evaluation of hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives. These derivatives were evaluated for their antimicrobial activity, demonstrating interesting results in the field of antimicrobial research (Chaudhari, 2012).
Protecting Group in Synthesis
The compound has been used in the context of protecting groups in organic synthesis. The protecting group di-(4-methoxyphenyl)methyl, which can be removed by ceric ammonium nitrate on silica or 2,3-dichloro-5,6-dicyanoquinone, has facilitated the synthesis of complex molecules such as urethanes and uridine derivatives (AbuSbeih, Bleasdale, Golding, & Kitson, 1992).
Study of Molecular Interactions
This chemical has been involved in studies exploring molecular interactions in various environments. The UV/Vis absorption spectra of related compounds have been analyzed in different solvents to understand their interactions and behaviors under varying conditions (El-Sayed, Müller, Rheinwald, Lang, & Spange, 2003).
Molecular Docking Studies
(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone derivatives have been synthesized and used in molecular docking studies to understand their potential antiviral activity and pharmacokinetic behavior (FathimaShahana & Yardily, 2020).
Environmental Studies
Additionally, this compound has been studied in the context of environmental chemistry, particularly in understanding the fate and behavior of similar compounds in aqueous solutions, which is crucial for assessing their environmental impact (Santos & Esteves da Silva, 2019).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including any necessary precautions or protective measures.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions or areas of interest.
Please note that this is a general outline and the specific details would depend on the particular compound and the available information. For a comprehensive analysis, it would be necessary to consult the primary scientific literature and other reliable sources. I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
(2,3-dichloro-4-methoxyphenyl)-thiophen-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c1-16-8-5-4-7(10(13)11(8)14)12(15)9-3-2-6-17-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOFCDCHMSXJDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C2=CC=CS2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544988 | |
Record name | (2,3-Dichloro-4-methoxyphenyl)(thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone | |
CAS RN |
40180-05-0 | |
Record name | (2,3-Dichloro-4-methoxyphenyl)(thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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